2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one
CAS No.: 1453800-38-8
Cat. No.: VC11597963
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1453800-38-8 |
|---|---|
| Molecular Formula | C8H9BrN2O |
| Molecular Weight | 229.1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.1 g/mol. Its IUPAC name, 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one, reflects a bicyclic system comprising a seven-membered azepinone ring fused to a pyrrole moiety. The bromine atom at the 2-position introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1453800-38-8 | |
| Molecular Formula | C₈H₉BrN₂O | |
| Molecular Weight | 229.1 g/mol | |
| Purity | Not publicly disclosed | |
| Solubility | Data unavailable | — |
The absence of published solubility or stability data underscores the compound’s status as a research-grade material, primarily utilized in synthetic and mechanistic studies.
Synthetic Methodologies
Bromination Strategies
Research Findings and Biological Relevance
Computational and SAR Studies
Molecular docking studies of brominated pyrroloazepinones predict high affinity for hydrophobic kinase domains due to the bromine atom’s van der Waals interactions . Substituent positioning (e.g., 2-bromo vs. 3-bromo) significantly alters binding energetics, as demonstrated in comparative analyses of methylated derivatives .
Applications in Medicinal Chemistry
Lead Optimization
The compound’s scaffold is amenable to modular functionalization, enabling:
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Ring Expansion: Incorporation of additional heteroatoms (e.g., sulfur) to modulate electronic properties.
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Side Chain Introduction: Attachment of solubilizing groups (e.g., polyethylene glycol) to improve pharmacokinetics.
Fragment-Based Drug Discovery
Fragment libraries increasingly include brominated heterocycles due to their versatility in click chemistry and photoaffinity labeling. The bromine atom serves as a handle for Sonogashira or Buchwald-Hartwig couplings, facilitating rapid diversification .
Challenges and Future Directions
Synthetic Accessibility
Current routes rely on multi-step protocols with moderate yields (e.g., 68% in tosylation steps) . Future work should explore flow chemistry or enzymatic bromination to enhance efficiency.
Biological Screening
Priority areas include:
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Kinase Profiling: Testing against CDK, JAK, and EGFR kinase families.
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Cytotoxicity Assays: Evaluating selectivity indices in cancer cell lines.
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